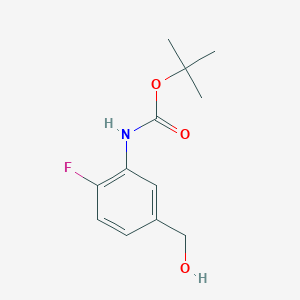
1,3-Di(piperidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di(piperidin-3-yl)urea is a chemical compound that features two piperidine rings attached to a urea moiety. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in medicinal chemistry due to their diverse biological activities . The incorporation of piperidine rings into the urea structure enhances the compound’s potential for various pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Di(piperidin-3-yl)urea can be synthesized through several methods. One common approach involves the reaction of piperidine with isocyanates. For instance, the reaction of piperidine with 1,1’-carbonyldiimidazole (CDI) can yield this compound . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under mild conditions.
Another method involves the reaction of piperidine with phosgene or its derivatives. This method, however, requires careful handling due to the toxicity of phosgene .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The use of safer and more efficient reagents, such as CDI, is preferred to minimize the risks associated with toxic intermediates like phosgene .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di(piperidin-3-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The piperidine rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Cyclization: The presence of the urea moiety allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
N-Substituted Piperidines: Resulting from nucleophilic substitution reactions.
N-Oxides: Formed through oxidation reactions.
Secondary Amines: Produced via reduction reactions.
Aplicaciones Científicas De Investigación
1,3-Di(piperidin-3-yl)urea has several scientific research applications:
Biological Studies: The compound is used in studies investigating the biological activities of piperidine derivatives, such as their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-di(piperidin-3-yl)urea involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols . This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Di(pyridin-4-yl)urea: Another urea derivative with pyridine rings instead of piperidine.
1,3-Di(piperidin-4-yl)urea: A similar compound with piperidine rings at different positions.
Uniqueness
1,3-Di(piperidin-3-yl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other urea derivatives. The presence of piperidine rings enhances its potential for medicinal applications, particularly as an sEH inhibitor .
Propiedades
IUPAC Name |
1,3-di(piperidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h9-10,12-13H,1-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFYRFCDRMVAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)NC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8013200.png)
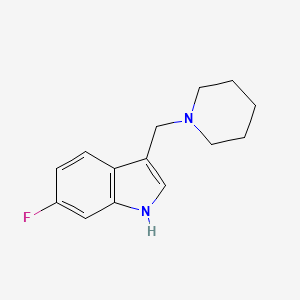
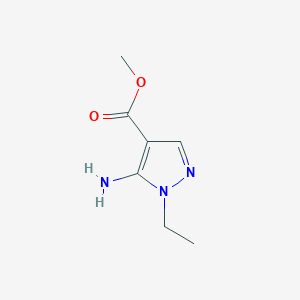
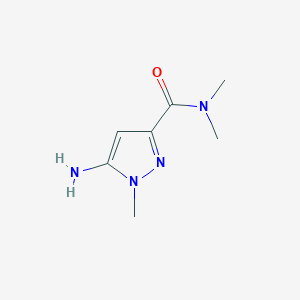



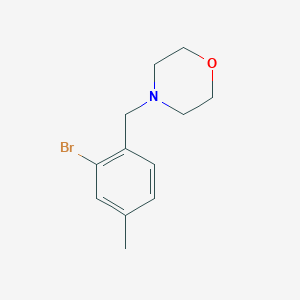



![tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate](/img/structure/B8013283.png)
